N-((benzoylamino){4-nitrophenyl}methyl)benzamide
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Overview
Description
N,N’-(4-Nitrobenzylidene)bisbenzamide: is an organic compound characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to two benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Nitrobenzylidene)bisbenzamide typically involves the condensation reaction between 4-nitrobenzaldehyde and benzamide. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, a common method involves dissolving benzamide and 4-nitrobenzaldehyde in toluene, followed by the addition of a carbon-based nanocatalyst such as cellulose [2-(sulfooxy)ethyl]mercaptosulfonic acid .
Industrial Production Methods: While specific industrial production methods for N,N’-(4-Nitrobenzylidene)bisbenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N,N’-(4-Nitrobenzylidene)bisbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo further condensation reactions with other amines or aldehydes to form more complex structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or amines, often in the presence of an acid or base catalyst.
Major Products:
Reduction: Formation of N,N’-(4-aminobenzylidene)bisbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Condensation: Formation of more complex bisbenzamide derivatives.
Scientific Research Applications
N,N’-(4-Nitrobenzylidene)bisbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N’-(4-Nitrobenzylidene)bisbenzamide depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its nitro and benzamide groups. These interactions can lead to inhibition or activation of the target, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
N,N’-(4-Aminobenzylidene)bisbenzamide: Similar structure but with an amine group instead of a nitro group.
N,N’-(4-Methylbenzylidene)bisbenzamide: Similar structure but with a methyl group instead of a nitro group.
N,N’-(4-Chlorobenzylidene)bisbenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: N,N’-(4-Nitrobenzylidene)bisbenzamide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from its analogs with different substituents, allowing for unique applications in various fields.
Properties
Molecular Formula |
C21H17N3O4 |
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Molecular Weight |
375.4g/mol |
IUPAC Name |
N-[benzamido-(4-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C21H17N3O4/c25-20(16-7-3-1-4-8-16)22-19(15-11-13-18(14-12-15)24(27)28)23-21(26)17-9-5-2-6-10-17/h1-14,19H,(H,22,25)(H,23,26) |
InChI Key |
RJMSDFUMRVEWOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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